Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound with the CAS Number: 338954-20-4 . It has a molecular weight of 311.72 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C14H14ClNO5 . The InChI Code for this compound is 1S/C14H14ClNO5/c1-2-19-14 (18)12-6-11 (21-16-12)8-20-13-4-3-10 (15)5-9 (13)7-17/h3-7,11,16H,2,8H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 311.72 . The InChI Code for this compound is 1S/C14H14ClNO5/c1-2-19-14 (18)12-6-11 (21-16-12)8-20-13-4-3-10 (15)5-9 (13)7-17/h3-7,11,16H,2,8H2,1H3 .Scientific Research Applications
Synthesis of Indole Derivatives
Scientific Field
This research falls under the field of Organic Chemistry, specifically focusing on the synthesis of indole derivatives.
Application Summary
Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
Methods and Procedures
The synthesis of indole derivatives involves the investigation of novel methods of synthesis, which has attracted the attention of the chemical community .
Results and Outcomes
The research resulted in the synthesis of various indole derivatives, which show biologically vital properties. These compounds have attracted increasing attention in recent years due to their potential applications in treating various health conditions .
Synthesis, Hydrolysis, and Reductive Cyclization of Ethyl 5-chloro-4-
Scientific Field
This research is also in the field of Organic Chemistry, with a focus on the synthesis, hydrolysis, and reductive cyclization of specific compounds.
Application Summary
The research involves the synthesis of 5-chloro-4- (2-nitroethenyl)pyrrole-3-carboxylates, which are obtained by the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane .
Methods and Procedures
The synthesis involves heating the compounds under reflux in MeNO2 in the presence of AcONH4. The subsequent [3+2] cycloaddition to N -methylazomethine ylide 3 generated ethyl 5-chloro-4- (4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .
Results and Outcomes
The research resulted in the synthesis of ethyl 5-chloro-4- (4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates in 79–85% yields .
Synthesis and Cytotoxic Properties of Novel (E)-3-benzylidene-7-methoxychroman-4-one Derivatives
Scientific Field
This research is in the field of Pharmaceutical Sciences, specifically focusing on the synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives.
Application Summary
The research involves the synthesis of 3-benzylidene-4-chromanones by condensation of 7-methoxychroman-4-one with suitable aldehydes in appropriate alcohol in the presence of gaseous HCl .
Methods and Procedures
The title compounds were prepared by condensation of 7-methoxychroman-4-one with suitable aldehydes in appropriate alcohol in the presence of gaseous HCl .
Results and Outcomes
The research resulted in the synthesis of a novel series of 3-benzylidene-4-chromanones, which were tested in vitro against human cancer cell lines .
Application of the Hetero-Diels–Alder Reaction
Scientific Field
This research is in the field of Organic Chemistry, specifically focusing on the application of the hetero-Diels–Alder reaction.
Application Summary
The research involves the transformation of the 5-ene-4-thiazolidinones to the respective thiopyrano [2,3- d ]thiazoles, which enables retaining or improving the pharmacological properties and removing the PAIN features from the molecules .
Methods and Procedures
The research involves the application of the hetero-Diels–Alder reaction as a synthetic tool .
Results and Outcomes
The research resulted in the transformation of the 5-ene-4-thiazolidinones to the respective thiopyrano [2,3- d ]thiazoles .
Safety And Hazards
properties
IUPAC Name |
ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-2-19-14(18)12-6-11(21-16-12)8-20-13-4-3-10(15)5-9(13)7-17/h3-5,7,11H,2,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQSCFPNHSWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
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